molecular formula C10H9ClFNO2 B040190 N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide CAS No. 124958-76-5

N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide

Cat. No. B040190
Key on ui cas rn: 124958-76-5
M. Wt: 229.63 g/mol
InChI Key: BMOFZZRJCQOWMX-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A solution of sulphuryl chloride (3.2 ml) in dichloromethane (20 ml) was added dropwise over a period of 10 minutes to the solution of 2'-acetyl-4'-fluoro-N-methylformanilide at 0° under a nitrogen atmosphere and the mixture stored overnight at 0 to 5°. Water (25 ml) was added whilst maintaining the temperature below 1 0°. The dichloromethane layer was separated, washed with water (1 25 ml) and dried over magnesium sulphate to give a solution of 2'-(2-chloroacetyl)-4'-fluoro-N-methylformanilide.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-4'-fluoro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[C:6]([C:9]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:10]=1[N:11]([CH3:14])[CH:12]=[O:13])(=[O:8])[CH3:7].O>ClCCl>[Cl:4][CH2:7][C:6]([C:9]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:10]=1[N:11]([CH3:14])[CH:12]=[O:13])=[O:8]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
2'-acetyl-4'-fluoro-N-methylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(N(C=O)C)C=CC(=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 1 0°
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
WASH
Type
WASH
Details
washed with water (1 25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)C1=C(N(C=O)C)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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